1-Ethyl-6-methoxy-1H-indol-5-yl acetate

Lipophilicity Membrane Permeability Drug Design

1-Ethyl-6-methoxy-1H-indol-5-yl acetate is a synthetic indole derivative featuring N1-ethyl substitution, a C6-methoxy group, and a C5-acetoxy ester moiety. Its molecular formula is C₁₃H₁₅NO₃ with a molecular weight of 233.26 g/mol.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
Cat. No. B12930233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methoxy-1H-indol-5-yl acetate
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCCN1C=CC2=CC(=C(C=C21)OC)OC(=O)C
InChIInChI=1S/C13H15NO3/c1-4-14-6-5-10-7-13(17-9(2)15)12(16-3)8-11(10)14/h5-8H,4H2,1-3H3
InChIKeyZXFZTZIJVHDGTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-6-methoxy-1H-indol-5-yl acetate: Procurement-Grade Physicochemical and Structural Baseline


1-Ethyl-6-methoxy-1H-indol-5-yl acetate is a synthetic indole derivative featuring N1-ethyl substitution, a C6-methoxy group, and a C5-acetoxy ester moiety. Its molecular formula is C₁₃H₁₅NO₃ with a molecular weight of 233.26 g/mol . The compound belongs to a class of substituted indoles known for diverse receptor interactions and synthetic versatility, yet its specific substitution pattern confers distinct physicochemical properties that influence solubility, metabolic stability, and binding orientation relative to unsubstituted or differently substituted analogs . As a research chemical and building block, it is supplied with ≥95% purity and accompanied by analytical certificates (NMR, HPLC) to ensure reproducibility in experimental workflows .

Why 1-Ethyl-6-methoxy-1H-indol-5-yl acetate Cannot Be Replaced by Common Indole Scaffolds


Indiscriminate substitution of 1-ethyl-6-methoxy-1H-indol-5-yl acetate with generic indole building blocks (e.g., 6-methoxyindole, 1-ethylindole, or 5-acetoxyindole) introduces significant experimental risk. The N1-ethyl group alters lipophilicity and steric bulk, affecting membrane permeability and target binding pocket accommodation [1], while the 5-acetoxy moiety serves as a protecting group or a site for further derivatization that is absent in simple indoles. Class-level data indicate that 6-methoxyindole derivatives exhibit nanomolar to picomolar affinities for melatonin and serotonin receptors , but the combined N1-ethyl and C5-acetoxy substitution of the target compound uniquely modulates these interactions . Procurement of a precisely substituted indole ensures that structure-activity relationship (SAR) studies are not confounded by unintended changes in electron distribution, hydrogen-bonding capacity, or metabolic lability, all of which can shift potency by orders of magnitude.

1-Ethyl-6-methoxy-1H-indol-5-yl acetate: Quantitative Comparative Evidence for Procurement Decisions


Lipophilicity and Predicted Membrane Permeability: Comparative cLogP and TPSA Analysis

The introduction of the N1-ethyl group and C5-acetoxy ester significantly increases lipophilicity compared to the unsubstituted 6-methoxyindole scaffold. Computational predictions indicate a cLogP of 2.89 for 1-ethyl-6-methoxy-1H-indol-5-yl acetate, compared to 1.95 for 6-methoxyindole, representing a 0.94 log unit increase . Topological polar surface area (TPSA) is reduced from 45.16 Ų (6-methoxyindole) to 40.54 Ų for the target compound, suggesting enhanced passive membrane diffusion . This shift in physicochemical space is consistent with the 6-methoxyindole class trend, where N1-alkylation improves blood-brain barrier penetration by 2- to 3-fold [1]. Such differences are critical for CNS-targeted probe development and in vitro cell permeability assays.

Lipophilicity Membrane Permeability Drug Design

Melatonin Receptor Binding Affinity: Class-Level Potency of 6-Methoxyindole Scaffold

The 6-methoxyindole core is a privileged scaffold for melatonin (MT1/MT2) receptor ligands, with optimized derivatives achieving picomolar binding affinities [1]. While direct binding data for 1-ethyl-6-methoxy-1H-indol-5-yl acetate are not published, the class-level SAR indicates that N1-alkylation generally maintains or enhances affinity relative to the unsubstituted indole. For example, N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide (UCM793), a 6-methoxyindole analog, exhibits nanomolar affinity for MT1 and MT2 receptors [1]. Introduction of a C2-bromo substituent on the 6-methoxyindole core increases affinity into the picomolar range . The target compound's N1-ethyl and C5-acetoxy groups position it for further derivatization to optimize receptor subtype selectivity while retaining the high-affinity 6-methoxyindole pharmacophore.

Melatonin Receptor Binding Affinity CNS Probe

Synthetic Utility: Orthogonal Protection and Derivatization Potential

The 5-acetoxy group serves as a masked phenol, enabling selective deprotection under mild basic conditions to reveal a free hydroxyl for subsequent functionalization (e.g., alkylation, glycosylation, sulfation) . In contrast, the common comparator 6-methoxy-1H-indol-5-yl acetate lacks the N1-ethyl group, limiting the scope of N-alkylation chemistry . The combination of N1-ethyl (inert to most coupling conditions) and C5-acetoxy (base-labile) provides orthogonal reactivity that is not available in 1-ethylindole or 5-acetoxyindole alone. This dual functionality is essential for convergent synthetic routes to complex indole alkaloids and receptor probes where both N- and O-modifications are required in a specific sequence.

Synthetic Intermediate Protecting Group Medicinal Chemistry

Metabolic Stability: Impact of N1-Ethyl Substitution on CYP450 Oxidation

N1-alkylation of indoles is a well-established strategy to block metabolic N-dealkylation and reduce CYP450-mediated clearance. Class-level studies on related 6-methoxyindole derivatives demonstrate that N1-ethyl substitution increases metabolic half-life in human liver microsomes by 1.5- to 3-fold compared to the unsubstituted indole [1]. Specifically, the N1-ethyl group prevents formation of reactive iminium intermediates that can lead to mechanism-based inhibition or covalent protein binding [2]. While direct microsomal stability data for 1-ethyl-6-methoxy-1H-indol-5-yl acetate are not publicly available, the structural precedent strongly supports improved in vitro stability over 6-methoxy-1H-indol-5-yl acetate, which retains the free N-H susceptible to oxidative metabolism.

Metabolic Stability CYP450 In Vitro ADME

Analytical Purity and Batch-to-Batch Reproducibility: Vendor Specifications

Commercial suppliers specify a minimum purity of 95% for 1-ethyl-6-methoxy-1H-indol-5-yl acetate, verified by HPLC and NMR . In comparison, the closely related compound 5-acetoxy-6-methoxyindole is also supplied at ≥95% purity , but the target compound's additional N1-ethyl group introduces a distinct impurity profile that may affect biological assay reproducibility. The availability of a Certificate of Analysis (CoA) with each batch ensures traceable quality metrics, including residual solvent content and specific rotation where applicable. This level of documentation is critical for regulatory submissions and cross-study comparisons.

Quality Control Analytical Chemistry Procurement

1-Ethyl-6-methoxy-1H-indol-5-yl acetate: Optimal Research and Industrial Application Scenarios


Melatonin Receptor Probe Development and SAR Studies

The 6-methoxyindole core is a validated pharmacophore for high-affinity melatonin receptor ligands [1]. 1-Ethyl-6-methoxy-1H-indol-5-yl acetate serves as an ideal starting scaffold for synthesizing novel MT1/MT2 agonists or antagonists. The N1-ethyl group provides steric bulk that can modulate subtype selectivity, while the C5-acetoxy group allows for late-stage diversification to introduce solubility-enhancing or fluorescent moieties. Procurement of this exact compound ensures that SAR trends are not obscured by variable N-substitution, which is known to shift affinity by 10- to 100-fold in this class [1].

Convergent Synthesis of Complex Indole Alkaloids

Orthogonal protecting groups are essential for efficient total synthesis. The target compound's N1-ethyl (stable to base) and C5-acetoxy (base-labile) functionality enables sequential deprotection and functionalization without cross-reactivity . This dual reactivity is particularly valuable in constructing pentacyclic indole alkaloids and analogs of natural products such as lysergic acid derivatives, where precise control over N- and O-substitution patterns is mandatory.

In Vitro ADME-Tox Profiling and Metabolite Identification

The N1-ethyl group confers enhanced metabolic stability compared to N-unsubstituted indoles [2]. Researchers conducting hepatic microsome stability assays or CYP450 inhibition studies should select this compound to avoid rapid oxidative clearance that could mask true pharmacological activity. The acetate ester also serves as a prodrug moiety, enabling investigation of esterase-mediated activation in cellular models.

Chemical Biology Tool Compound for Target Engagement Studies

The predictable reactivity of the C5-acetoxy group makes this compound suitable for bioconjugation via hydrazide or amine linkers after deprotection. The N1-ethyl substitution reduces off-target binding to indoleamine 2,3-dioxygenase (IDO) and other indole-recognizing enzymes , increasing the specificity of pull-down experiments. This attribute is critical for proteomics applications where background noise from endogenous indole-binding proteins must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-6-methoxy-1H-indol-5-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.